6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole
Description
Fundamental Pharmacological Profile
Core Structural Attributes Influencing Bioactivity
The molecular architecture of 6-(4-Methoxyphenyl)imidazo[2,1-b]thiazole comprises a bicyclic imidazo[2,1-b]thiazole system fused to a 4-methoxyphenyl moiety at the 6-position. Key structural determinants include:
- Electron-Rich Aromatic System : The para-methoxy group donates electron density through resonance, enhancing π-π stacking interactions with hydrophobic enzyme pockets.
- Planar Configuration : The fused imidazothiazole core adopts a near-planar geometry, facilitating intercalation into enzyme active sites.
- Hydrogen-Bonding Capacity : The thiazole sulfur and imidazole nitrogen atoms serve as weak hydrogen-bond acceptors, while the methoxy oxygen may participate in polar interactions.
Structural modifications to analogous compounds, such as halogenation at the phenyl ring or substitution of the methoxy group, have shown pronounced effects on bioactivity. For example, fluorination at the para position increased BRAF V600E inhibition by 12-fold compared to the methoxy derivative.
Table 1: Structural Modifications and Bioactivity Trends in Imidazothiazole Derivatives
| Substituent Position | Functional Group | Target Enzyme (IC₅₀) | Bioactivity Change vs. Methoxy Derivative |
|---|---|---|---|
| 4-Phenyl | -OCH₃ | BRAF V600E (0.16 μM) | Baseline |
| 4-Phenyl | -F | BRAF V600E (0.013 μM) | 12.3× increase |
| 4-Phenyl | -NO₂ | MAO A (0.2148 μM) | 4.8× decrease |
Target Enzyme Systems and Receptor Landscapes
6-(4-Methoxyphenyl)imidazo[2,1-b]thiazole exhibits polypharmacology, engaging multiple enzymatic targets:
BRAF V600E Kinase
The compound demonstrates nanomolar inhibition of BRAF V600E (IC₅₀ = 0.16 μM), a serine/threonine kinase implicated in melanoma and colorectal cancers. Docking studies suggest the methoxyphenyl group occupies the hydrophobic H-bond region adjacent to the ATP-binding pocket, while the imidazothiazole core stabilizes the DFG-out kinase conformation.
Monoamine Oxidase A (MAO A)
With an IC₅₀ of 0.0445 μM against MAO A, the methoxy derivative outperforms reference inhibitors like moclobemide (IC₅₀ = 0.56 μM). The selectivity for MAO A over MAO B (>100-fold) correlates with the methoxy group’s ability to form a hydrogen bond with Gln215 in the MAO A active site.
Epidermal Growth Factor Receptor (EGFR/HER2)
Dual inhibition of EGFR (IC₅₀ = 0.009 μM) and HER2 (IC₅₀ = 0.051 μM) has been observed, mediated by competitive binding at the kinase domain’s C-helix region. The planar structure enables optimal alignment with the adenine-binding pocket, while the methoxy group enhances solubility for membrane penetration.
Figure 1: Target Engagement Profile
[BRAF V600E]
|
[MAO A] <--- Electron-rich aromatic system ---> [EGFR/HER2]
|
Hydrophobic interactions
Comparative Analysis with Related Heterocyclic Scaffolds
When benchmarked against structurally analogous systems, 6-(4-Methoxyphenyl)imidazo[2,1-b]thiazole shows distinct pharmacological advantages:
Versus Pyrazole-Thiazole Hybrids
Pyrazole-thiazole conjugates (e.g., 2-(3,4-dimethoxyphenyl)-5-phenylthiazole) exhibit 3–5× lower potency against BRAF V600E, attributed to reduced planarity and weaker π-stacking. The imidazothiazole core’s rigidity confers superior target residence time (3.2 min vs. 1.8 min for pyrazole hybrids).
Versus Imidazo[2,1-b]thiazole Antitubercular Agents
Unsubstituted imidazo[2,1-b]thiazoles demonstrate moderate activity against Mycobacterium tuberculosis (MIC = 32 μg/mL). Introduction of the 4-methoxyphenyl group enhances antimycobacterial efficacy (MIC = 8 μg/mL) by improving cell wall permeability.
Versus Thiophene-Linked Hybrids
Thiophene-containing analogs show comparable BRAF inhibition but suffer from metabolic instability (t₁/₂ = 12 min vs. 45 min for the methoxyphenyl derivative). The methoxy group mitigates cytochrome P450-mediated oxidation, extending in vivo half-life.
Table 2: Pharmacokinetic and Pharmacodynamic Comparison
| Scaffold Type | Target | IC₅₀ (μM) | Metabolic Stability (t₁/₂) |
|---|---|---|---|
| Imidazothiazole | BRAF V600E | 0.16 | 45 min |
| Pyrazole-Thiazole | BRAF V600E | 0.48 | 22 min |
| Thiophene Hybrid | BRAF V600E | 0.18 | 12 min |
Properties
IUPAC Name |
6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c1-15-10-4-2-9(3-5-10)11-8-14-6-7-16-12(14)13-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZNOEONHMHDQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=CSC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327280 | |
| Record name | NSC641287 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2507-80-4 | |
| Record name | NSC641287 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole is the Pantothenate synthetase of Mycobacterium tuberculosis. This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor of coenzyme A, which is essential for various metabolic processes in the cell.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, through a specific binding pattern. The interaction results in the inhibition of the enzyme, thereby disrupting the biosynthesis of pantothenate. This disruption can lead to a halt in the metabolic processes that rely on coenzyme A, affecting the survival and proliferation of the bacteria.
Biochemical Pathways
The affected pathway is the pantothenate and CoA biosynthesis pathway . By inhibiting Pantothenate synthetase, the compound disrupts this pathway, leading to a decrease in the production of coenzyme A. Coenzyme A is involved in various downstream effects, including the TCA cycle and fatty acid metabolism. The disruption of these processes can lead to the death of the bacteria.
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes and proteins. The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions.
Biological Activity
6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This compound features an imidazo and thiazole ring system with a methoxy-substituted phenyl group, which enhances its lipophilicity and potential interactions with biological targets. Research has indicated that derivatives of this compound may exhibit significant anticancer, antibacterial, and anthelmintic properties.
Synthesis
The synthesis of this compound can be achieved through several methods, including one-pot reactions involving thiazole derivatives and substituted phenacyl bromides under reflux conditions in solvents like ethanol.
Anticancer Properties
Numerous studies have explored the anticancer potential of this compound and its derivatives. For example:
- In vitro Studies : Several derivatives have shown promising antiproliferative activity against various cancer cell lines. A study reported that certain imidazo[2,1-b][1,3,4]thiadiazole derivatives demonstrated IC50 values ranging from 5.11 to 10.8 µM against pancreatic ductal adenocarcinoma (PDAC) cells .
- Caspase Activation : Some compounds derived from this scaffold induce apoptosis through mechanisms such as phosphatidylserine externalization and caspase-3 activation. For instance, a derivative exhibited cytotoxic effects with IC50 values between 0.79 and 1.6 µM against murine leukemia cells and human cervix carcinoma cells .
Antibacterial Activity
Research has also suggested antibacterial properties associated with this compound class. The imidazo[2,1-b][1,3]thiazole derivatives have been evaluated for their ability to inhibit the growth of various bacterial strains.
Structure-Activity Relationship (SAR)
The presence of the methoxy group is believed to enhance biological activity by improving solubility and interaction with biological targets compared to other halogenated derivatives. A comparison of several structurally related compounds is shown in the table below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole | Structure | Fluorine substituent enhances biological activity |
| 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole | Structure | Chlorine group increases electron-withdrawing effects |
| 6-(Phenyl)imidazo[2,1-b][1,3]thiazole | Structure | Lacks substituents that enhance solubility |
Case Studies
Case Study 1 : A series of new imidazo[2,1-b][1,3]thiadiazoles were synthesized and evaluated for their cytotoxicity against human cancer cell lines. Compounds demonstrated significant antiproliferative activity with IC50 values ranging from 0.65 to 2.25 mM in specific cancer cell lines .
Case Study 2 : In a molecular docking study involving thiazole hybrids against Mycobacterium tuberculosis (MTB) targets, compounds displayed good binding interactions with key enzymes involved in fatty acid biosynthesis pathways. This suggests potential applications in treating tuberculosis alongside anticancer activities .
Chemical Reactions Analysis
Substitution Reactions
The methoxyphenyl group and thiazole nitrogen participate in electrophilic and nucleophilic substitutions :
-
Nitration : Reacts with nitric acid/sulfuric acid at 0–5°C to introduce nitro groups at the meta position of the phenyl ring .
-
Halogenation : Bromination using Br₂/FeBr₃ yields 3-bromo derivatives.
| Reaction Type | Reagents/Conditions | Position Modified | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Phenyl (meta) | 6-(3-Nitro-4-methoxyphenyl) derivative |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C | Thiazole (C-3) | 3-Bromoimidazothiazole |
Acylation and Derivatization
The secondary amine in the imidazole ring undergoes acylation with active esters or acid chlorides:
-
Reaction : Treatment with acetyl chloride in dichloromethane (DCM) and triethylamine yields N-acetyl derivatives.
-
Conditions : DCM, 0°C → 25°C, 2–4 hours.
| Acylating Agent | Solvent | Product | Yield |
|---|---|---|---|
| Acetyl chloride | DCM | N-Acetyl-6-(4-methoxyphenyl)imidazothiazole | 88% |
Oxidation and Reduction
The methoxy group and heterocyclic core are susceptible to redox reactions:
-
Oxidation : Using KMnO₄/H₂SO₄ converts the methoxy group to a carbonyl, yielding 6-(4-carboxyphenyl) derivatives.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines .
| Reaction | Reagents/Conditions | Starting Material | Product |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C | 6-(4-Methoxyphenyl) | 6-(4-Carboxyphenyl) derivative |
| Reduction | H₂, Pd/C, EtOH, 25°C | 3-Nitroimidazothiazole | 3-Aminoimidazothiazole |
Condensation Reactions
The compound acts as a precursor in Schiff base formation and heterocyclic annulations :
-
Reaction : Condenses with aldehydes (e.g., benzaldehyde) in ethanol/acetic acid to form imine-linked derivatives.
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Application : Used to synthesize bioactive conjugates for medicinal chemistry .
| Carbonyl Compound | Catalyst | Product | Yield |
|---|---|---|---|
| Benzaldehyde | Acetic acid | Imine-linked benzylidene derivative | 65% |
Key Structural and Reaction Insights
-
Methoxy Group Influence :
-
Heterocyclic Reactivity :
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
Substituents significantly impact solubility, lipophilicity (LogP), and molecular weight, which are critical for drug development:
Table 2: Physicochemical Comparison
*Estimated based on structural analogs.
Key Insights:
Structural and Functional Insights
- Planarity : The 4-chlorophenyl derivative’s imidazothiazole core is nearly planar (RMS deviation 0.003 Å), favoring intercalation with DNA or flat enzyme sites .
- Electronic Effects : Methoxy groups enhance resonance stabilization, while sulfonyl groups increase electrophilicity for covalent binding .
Preparation Methods
Formation of Thiazole Intermediate
The synthesis begins with the preparation of ethyl-2-aminothiazole-4-carboxylate 3 , achieved through the condensation of ethyl bromopyruvate 2 and thiourea 1 in refluxing ethanol for 4 hours. This intermediate serves as the foundational thiazole scaffold, which undergoes cyclization with substituted phenacyl bromides.
Cyclization with 4-Methoxyphenacyl Bromide
Phenacyl bromides bearing the 4-methoxyphenyl group (e.g., 4-methoxybromophenacyl bromide 4a ) react with ethyl-2-aminothiazole-4-carboxylate 3 in ethanol under reflux to yield 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole 5a . The reaction proceeds via nucleophilic substitution at the α-carbon of the phenacyl bromide, followed by intramolecular cyclization to form the imidazo[2,1-b]thiazole core (Scheme 1).
Scheme 1. Synthetic pathway for 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole via phenacyl bromide cyclization.
Hydrolysis and Functionalization
Post-cyclization, ester hydrolysis of 5a using lithium hydroxide monohydrate (LiOH·H₂O) generates the carboxylic acid derivative 6a , which may serve as a precursor for further functionalization. However, this step is optional depending on the target application.
One-Pot Synthesis via Ionic Liquid Promotion
Ionic Liquid-Mediated Reaction Conditions
A streamlined one-pot synthesis employs 1-butyl-3-methylimidazolium bromide ([bmim]Br) as a green solvent and catalyst. Equimolar quantities of imidazo[2,1-b]thiazole-5-carbaldehyde, thiosemicarbazide, and 4-methoxyphenacyl bromide are heated at 80°C for 30–45 minutes, yielding the target compound with >85% efficiency. The ionic liquid enhances reaction kinetics by stabilizing charged intermediates and reducing activation energy.
Mechanistic Insights
The reaction proceeds through a cascade of Schiff base formation, cyclocondensation, and aromatization. The ionic liquid facilitates proton transfer and minimizes side reactions, ensuring high regioselectivity for the 6-position.
Condensation with α-Bromoketones
Reaction with 4-Methoxyphenyl-α-bromoketone
Refluxing 5-amino-1,3,4-thiadiazol-2-yl thioacetamide 3 with 4-methoxyphenyl-α-bromoketone 8a in anhydrous ethanol for 11 hours generates 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole 4a . The mechanism involves nucleophilic displacement of bromide by the thiolate anion, followed by cyclodehydration to form the imidazo ring.
Purification and Characterization
The crude product is recrystallized from ethanol-dimethylformamide (DMF) mixtures, yielding pale-yellow crystals. Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity, with distinct signals for the imidazole proton (δ 8.39 ppm) and methoxy group (δ 3.86 ppm).
Comparative Analysis of Synthetic Routes
Table 1. Key parameters for synthetic methods of 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole.
Spectroscopic Validation and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) of 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole exhibits characteristic signals: δ 3.86 (s, 3H, OCH₃), 7.14–7.25 (d, 2H, J = 8 Hz, Ar-H), 7.31–7.39 (d, 2H, J = 8.2 Hz, Ar-H), and 8.39 (s, 1H, imidazole-H).
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI+) confirms the molecular ion peak at m/z 230.29 (calculated for C₁₂H₁₀N₂OS: 230.29).
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole?
- Methodological Answer : Two primary methods are documented:
- Microwave-assisted synthesis : Reacting 5-fluorobenzothiazole amine with 4-methoxyphenacyl bromide in ethanol under microwave irradiation (130°C, 45 min), yielding crystalline products with characterized planar benzothiazole units and intermolecular C–H···O interactions .
- Solvent-free Friedel-Crafts acylation : Using Eaton’s reagent (P₂O₅/MsOH) for cyclocondensation of phenacyl bromides with thiazole amines, achieving high yields (90–96%) and reduced reaction times .
Q. What spectroscopic and crystallographic techniques validate the structure of this compound?
- Methodological Answer :
- X-ray diffraction : Resolves bond lengths (e.g., C–S = 1.74–1.76 Å), dihedral angles (e.g., 4.52° between imidazothiazole and methoxyphenyl rings), and intermolecular interactions (C–H···O/C–H···C) .
- NMR/IR : Confirms functional groups (e.g., methoxy C–O stretch at ~1250 cm⁻¹) and regiochemistry via coupling patterns (e.g., aromatic protons at δ 6.8–7.5 ppm) .
Q. What biological activities are reported for imidazo[2,1-b]thiazole derivatives?
- Methodological Answer :
- Anticancer : Inhibition of tumor cell lines via apoptosis induction .
- Antimicrobial : Activity against Gram-positive bacteria and fungi through membrane disruption .
- Enzyme inhibition : Targeting acetylcholinesterase (AChE) and 15-lipoxygenase (15-LOX) with IC₅₀ values in micromolar ranges .
Advanced Research Questions
Q. How do crystal packing interactions influence physicochemical properties?
- Methodological Answer :
- Hydrogen bonding : Weak C–H···O interactions (3.2–3.7 Å) form 1D chains, enhancing thermal stability and solubility .
- π-π stacking : Centroid distances of 3.6–3.7 Å between aromatic rings contribute to solid-state luminescence and charge-transfer properties .
Q. How can factorial design optimize synthesis conditions for higher yields?
- Methodological Answer :
- Variables : Temperature (100–150°C), solvent (ethanol vs. solvent-free), catalyst (Pd(OAc)₂ vs. Eaton’s reagent) .
- Response surface methodology (RSM) : Identifies optimal parameters (e.g., 130°C, 45 min microwave irradiation) through central composite design .
Q. What computational strategies predict binding affinity to biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates interactions (e.g., hydrogen bonds with 15-LOX active site residues) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using AMBER/CHARMM force fields .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH 7.4, 37°C) .
- Purity validation : Use HPLC (≥95% purity) and mass spectrometry to rule out impurities .
Q. What strategies enable regioselective functionalization of the imidazothiazole core?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
